Archangelin

Description

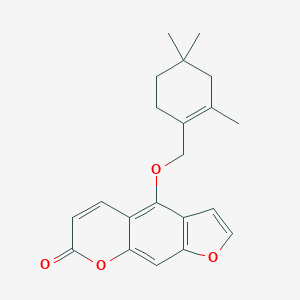

Structure

3D Structure

Properties

CAS No. |

21174-75-4 |

|---|---|

Molecular Formula |

C21H22O4 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

4-[(2,4,4-trimethylcyclohexen-1-yl)methoxy]furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C21H22O4/c1-13-11-21(2,3)8-6-14(13)12-24-20-15-4-5-19(22)25-18(15)10-17-16(20)7-9-23-17/h4-5,7,9-10H,6,8,11-12H2,1-3H3 |

InChI Key |

NETRCGJRLNZPCW-UHFFFAOYSA-N |

SMILES |

CC1=C(CCC(C1)(C)C)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4 |

Canonical SMILES |

CC1=C(CCC(C1)(C)C)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4 |

melting_point |

132°C |

Other CAS No. |

21174-75-4 |

physical_description |

Solid |

Origin of Product |

United States |

Origin and Biosynthetic Pathways of Archangelin

Botanical Sources and Distribution of Archangelin-Producing Species

This compound is found in a variety of plant species, most notably within the Apiaceae family. Its presence is not uniform, with concentrations varying significantly between species and even within different organs of the same plant.

Angelica archangelica as a Primary Source

Angelica archangelica, commonly known as garden angelica or wild celery, is a primary and well-documented botanical source of this compound. wisdomlib.orglearningherbs.comwikipedia.org This biennial plant is native to the temperate and subarctic regions of the northern hemisphere, including Russia, Finland, Sweden, Norway, Denmark, Greenland, the Faroe Islands, and Iceland. wikipedia.org It is also cultivated in countries like France, Hungary, Romania, Bulgaria, and Germany for its use in culinary and medicinal applications. wikipedia.org

The plant is characterized by its large, bright green, hollow stems and compound leaves. kew.org In its second year, it produces large, globular umbels of greenish-white flowers. missouribotanicalgarden.org All parts of the Angelica archangelica plant, including the roots, seeds, stems, and leaves, have been found to contain a complex mixture of phytochemicals, including this compound. missouribotanicalgarden.orgimsc.res.in

Other Botanical Sources (e.g., Cicuta virosa)

While Angelica archangelica is a principal source, this compound has also been identified in other plant species. One such example is Cicuta virosa, commonly known as cowbane or water hemlock. medicosage.com This highly poisonous plant, also a member of the Apiaceae family, contains a variety of compounds, and the presence of this compound has been noted in its fruit. imsc.res.in The occurrence of this compound in Cicuta virosa highlights the distribution of this coumarin (B35378) across different genera within the same plant family. nih.gov

Chemodiversity within Plant Species and Organs

The concentration and composition of chemical compounds, including this compound, can vary significantly within a single plant species and even between different parts of the same plant. researchgate.net In Angelica archangelica, for instance, the roots are a significant source of various coumarins, including this compound. imsc.res.insemanticscholar.org Research has also identified this compound in the seeds of the plant. researchgate.net

This chemodiversity is influenced by various factors, including the plant's developmental stage, environmental conditions, and genetic makeup. The distribution of this compound and other coumarins within the plant is a reflection of the specialized metabolic functions occurring in different tissues and organs. researchgate.net For example, the roots may accumulate certain compounds for defense or storage, while the seeds might produce a different profile of chemicals to protect against predation and facilitate germination. researchgate.netsemanticscholar.org

Precursor Compounds and Enzymatic Transformations in Coumarin Biosynthesis

The formation of this compound is a multi-step process that begins with the phenylpropanoid pathway, a major route in plants for the synthesis of a wide variety of natural products.

Phenylpropanoid Pathway Involvement

The biosynthesis of coumarins, including this compound, originates from the phenylpropanoid pathway. nih.govpreprints.org This metabolic sequence starts with the amino acid phenylalanine. preprints.org Through a series of enzymatic reactions, phenylalanine is converted into p-coumaroyl-CoA, a key intermediate. preprints.org This initial phase of the pathway is fundamental for the production of numerous phenolic compounds in plants. nih.gov

From p-coumaroyl-CoA, the pathway branches out to form various classes of compounds. For coumarin biosynthesis, the pathway proceeds through hydroxylation, glycolysis, and cyclization steps. researchgate.net Umbelliferone (B1683723), a 7-hydroxycoumarin, is a pivotal precursor in the formation of many furanocoumarins and is considered a parent compound for this class of natural products. gla.ac.uk

Role of Key Enzymes (e.g., Coumarin Synthase, O-methyltransferases)

The conversion of precursor compounds into the final structure of this compound is catalyzed by a series of specific enzymes. While the complete enzymatic cascade for this compound biosynthesis is still under investigation, key enzyme families are known to be involved.

The formation of the furan (B31954) ring, a characteristic feature of furanocoumarins like this compound, involves several enzymatic steps. Enzymes such as prenyltransferases are crucial for attaching isoprenoid units to the coumarin core. nih.gov Following this, enzymes like psoralen (B192213) synthase and marmesin (B225713) synthase are involved in the cyclization and modification of these prenylated intermediates to form the furan ring. nih.gov

Furthermore, O-methyltransferases play a significant role in modifying the coumarin structure by adding methyl groups to hydroxyl functions. These methylation steps are often crucial for the final structure and biological activity of the compound. The biosynthesis of coumarins is a complex and tightly regulated process, with the temporal and spatial expression of these enzymes influencing the final profile of compounds produced in the plant. researchgate.net

Isoprenoid Chain Elaboration, Oxidation, Cyclisation, and Rearrangement Mechanisms

The biosynthesis of this compound, an angular furanocoumarin, is a multi-step process that begins with the common precursor for all furanocoumarins, umbelliferone. This process involves a series of enzymatic reactions, including prenylation (isoprenoid chain elaboration), hydroxylation, cyclization, and potential rearrangements.

The foundational step is the prenylation of umbelliferone at the C-8 position, which is characteristic of angular furanocoumarins. mdpi.com This reaction is catalyzed by a prenyltransferase (PT) that attaches a dimethylallyl pyrophosphate (DMAPP) group to the umbelliferone core, forming osthenol (B192027) (8-dimethylallylumbelliferone). nih.gov The DMAPP itself is synthesized via the mevalonate (B85504) pathway. wikipedia.org

Following the initial prenylation, a series of oxidative and cyclization reactions occur, which are primarily catalyzed by cytochrome P450 monooxygenases (P450s). frontiersin.orgresearchgate.net In the pathway leading to the angular furanocoumarin angelicin (B190584), osthenol is converted by columbianetin (B30063) synthase to produce (+)-columbianetin. mdpi.com This intermediate is then transformed into angelicin by an angelicin synthase. mdpi.comtandfonline.com While the precise enzymatic steps from osthenol to this compound are not as extensively detailed in the provided literature, the general mechanism involves the hydroxylation of the isoprenoid side chain, followed by an intramolecular cyclization to form the furan ring. These isoprene (B109036) units can be further elaborated through oxidation, cyclization, and rearrangement, creating a vast diversity of natural coumarins. gla.ac.uk The formation of the furan ring is a critical step, and in some cases, can be catalyzed by copper-based catalysts in synthetic chemistry, highlighting the importance of metal-catalyzed cyclization. mdpi.com

Isoprenoid Chain Elaboration: Attachment of a DMAPP unit to the C-8 position of umbelliferone to form osthenol.

Oxidation: Hydroxylation of the isoprenoid side chain of osthenol, a reaction typically catalyzed by P450 enzymes.

Cyclisation: Intramolecular cyclization of the hydroxylated intermediate to form the furan ring, creating the core angular furanocoumarin structure.

Rearrangement: While not explicitly detailed for this compound in the search results, rearrangement reactions are common in the biosynthesis of complex natural products and can occur to yield the final stable structure. nih.govlibretexts.orgmasterorganicchemistry.com

Distinction between Linear and Angular Furanocoumarin Formation

The fundamental difference between the biosynthetic pathways of linear and angular furanocoumarins lies in the initial prenylation step of the common precursor, umbelliferone (7-hydroxycoumarin). mdpi.comwikipedia.org This crucial step determines the ultimate core structure of the resulting furanocoumarin.

Linear Furanocoumarins: The biosynthesis of linear furanocoumarins, such as psoralen, begins with the prenylation of umbelliferone at the C-6 position. mdpi.comnih.gov This reaction is catalyzed by an umbelliferone 6-prenyltransferase, which yields demethylsuberosin (B190953) (DMS). frontiersin.orgacs.org Subsequent enzymatic reactions, including hydroxylation and cyclization catalyzed by enzymes like marmesin synthase and psoralen synthase, convert DMS into the linear furanocoumarin psoralen. frontiersin.orgacs.org

Angular Furanocoumarins: In contrast, the formation of angular furanocoumarins, including angelicin and this compound, is initiated by the prenylation of umbelliferone at the C-8 position. mdpi.comnih.gov An umbelliferone 8-prenyltransferase catalyzes this reaction to produce osthenol. frontiersin.org Following this, a distinct set of enzymes, such as columbianetin synthase and angelicin synthase, modify osthenol to create the angular furanocoumarin structure. mdpi.com

This initial site-specific prenylation is the key branching point that dictates whether the furan ring will be fused to the 7,8 positions (angular) or the 6,7 positions (linear) of the coumarin core. mdpi.comwikipedia.org While linear furanocoumarins are more widespread, angular types have a more limited distribution, primarily found in species of the Apiaceae family. nih.gov

| Feature | Linear Furanocoumarin (e.g., Psoralen) | Angular Furanocoumarin (e.g., Angelicin, this compound) |

| Precursor | Umbelliferone | Umbelliferone |

| Prenylation Site | C-6 position | C-8 position |

| Initial Intermediate | Demethylsuberosin (DMS) | Osthenol |

| Key Enzymes | Umbelliferone 6-prenyltransferase, Marmesin synthase, Psoralen synthase | Umbelliferone 8-prenyltransferase, Columbianetin synthase, Angelicin synthase |

| Core Structure | Furan ring fused at positions 6 and 7 | Furan ring fused at positions 7 and 8 |

| Example Compound | Psoralen | Angelicin, this compound |

Molecular Regulation of this compound Biosynthesis

The production of this compound and other coumarins is tightly controlled at the molecular level, involving complex networks of gene expression and transcriptional regulation. Modern multi-omics approaches have been instrumental in unraveling these intricate regulatory mechanisms.

Gene Expression and Transcriptional Regulation in Coumarin Production

The biosynthesis of coumarins is regulated by the expression of a suite of genes encoding the necessary enzymes. frontiersin.org The expression of these genes is, in turn, controlled by various transcription factors (TFs) that respond to both developmental cues and environmental stresses. frontiersin.orgmdpi.com

Several families of transcription factors have been identified as key regulators of coumarin biosynthetic genes, including MYB, bHLH, AP2, and WRKY. frontiersin.org For instance, the transcription factor MYB63 has been shown to control coumarin production by regulating the expression of both COSY and F6'H1 genes. frontiersin.orgmdpi.com Studies have also implicated R2R3-MYB transcription factors in the regulation of coumarin synthesis. researcher.life

The expression of genes involved in the phenylpropanoid pathway, the upstream pathway for coumarin biosynthesis, is often a trigger for the entire downstream metabolic network. frontiersin.org For example, overexpression of the C4H gene has been shown to enhance the biosynthesis of pyranocoumarin (B1669404) in Angelica gigas. frontiersin.org In Bupleurum chinense, genes from several families, including PAL, C4H, HCT, COMT, 4CL, F6'H, and PS, have been identified as being involved in coumarin synthesis. tandfonline.comtandfonline.com The expression of these genes often shows tissue-specific patterns, with some being more highly expressed in roots or flowers. tandfonline.comactahort.org

Furthermore, environmental factors such as nutrient deficiency, drought, salinity, and pathogen attack can induce the expression of coumarin biosynthetic genes, leading to an accumulation of these compounds as a defense mechanism. frontiersin.orgresearcher.life

Multi-omics Approaches (Genomics, Transcriptomics, Metabolomics, Proteomics) in Pathway Dissection

The integration of multiple "omics" technologies has become a powerful strategy for dissecting the complex biosynthetic pathways of coumarins and their regulation. sci-hub.seresearchgate.netfrontiersin.org

Genomics: Genomic approaches, such as the screening of bacterial artificial chromosome (BAC) libraries, have been used to identify gene clusters involved in furanocoumarin biosynthesis. researchgate.netnih.gov This has revealed that some genes in the pathway are co-located on the chromosome, suggesting coordinated regulation. researchgate.netnih.gov

Transcriptomics: Transcriptome analysis, often using RNA-sequencing, has been widely applied to identify genes that are differentially expressed under conditions of high coumarin production. nih.govnih.gov By comparing the transcriptomes of different tissues or plants under various stress conditions, researchers can pinpoint candidate genes involved in the biosynthetic pathway. tandfonline.comtandfonline.comnih.gov For example, transcriptomic studies in Glehnia littoralis and Bupleurum chinense have successfully identified numerous unigenes encoding key enzymes in furanocoumarin biosynthesis. tandfonline.comnih.gov

Metabolomics: Metabolomic profiling allows for the comprehensive analysis of the small-molecule metabolites, including different coumarins, within a plant. mdpi.commdpi.com By correlating changes in the metabolome with transcriptomic data, scientists can establish strong links between gene expression and the production of specific compounds. tandfonline.comtandfonline.com This integrated approach has been successfully used to identify key genes in the coumarin biosynthesis pathway in Bupleurum chinense. tandfonline.comtandfonline.com

Proteomics: While less frequently cited in the provided search results for this specific topic, proteomics can identify the actual proteins (enzymes) present in the cell, providing a direct link between gene expression and metabolic function. Proteome analysis can confirm that the enzymes encoded by the identified genes are indeed being produced and are active in the biosynthesis of coumarins.

The combination of these omics platforms provides a holistic view of the biological system, from the genetic blueprint to the final metabolic output, enabling a more complete understanding of how the biosynthesis of complex natural products like this compound is regulated. biorxiv.orgresearchgate.net

Chemical Synthesis Methodologies for Archangelin and Analogues

Total Synthesis Approaches

A complete total synthesis of archangelin from simple, non-natural product-derived starting materials is not extensively documented in readily available scientific literature. Early reports on the "synthesis" of this compound often commence from advanced intermediates that are themselves natural products or derivatives thereof. For instance, the initial structural elucidation and confirmation of this compound involved synthetic steps that were fundamentally semi-synthetic in nature core.ac.uk.

In the 1960s, the structure of this compound was initially proposed by A. Chatterjee and coworkers mdpi.com. However, this structure was later revised. The confirmation of the correct structure of this compound, which was found to be identical to another natural product named iselin, was achieved through direct comparison with a synthetically prepared sample researchgate.net. This synthesis, however, started from the natural furanocoumarin xanthotoxol (B1684193), and is therefore more accurately classified as a semi-synthesis.

A hypothetical total synthesis would require the de novo construction of the furo[3,2-g]chromen-7-one (psoralen) core, followed by the introduction of the hydroxyl group at the C4 position to form xanthotoxol, and subsequent etherification. The synthesis of the psoralen (B192213) ring system itself is a significant challenge, often involving multiple steps starting from simple phenols or benzofurans.

Semi-Synthetic Modifications from Natural Precursors

The most practical and reported synthetic route to this compound involves the semi-synthetic modification of a naturally occurring precursor, xanthotoxol (also known as 8-hydroxypsoralen). Xanthotoxol is a furanocoumarin that can be isolated from various plant species, including Angelica archangelica core.ac.uk. This approach leverages the pre-existing complex psoralen core of the natural product.

The key transformation in the semi-synthesis of this compound is the etherification of the phenolic hydroxyl group of xanthotoxol with a suitable derivative of the C10 terpenoid side chain. The synthesis of a related compound, iliensin, was successfully achieved through the condensation of xanthotoxol with β-cyclolavandulyl bromide researchgate.net. A similar strategy is employed for this compound.

Preparation of the Side-Chain Moiety : The required side-chain is (2,4,4-trimethyl-1-cyclohexenyl)methanol. This alcohol or its corresponding halide (e.g., bromide) must be synthesized. This can be prepared from commercially available starting materials like β-cyclocitral or other related terpene derivatives through standard organic transformations google.comcymitquimica.com.

Condensation with Xanthotoxol : Xanthotoxol is reacted with the activated side-chain derivative (e.g., (2,4,4-trimethyl-1-cyclohexenyl)methyl bromide) under basic conditions. A common method for such etherifications is the Williamson ether synthesis, where the phenoxide of xanthotoxol, generated by a base like potassium carbonate or sodium hydride, acts as a nucleophile to displace the bromide from the side-chain.

The reaction can be depicted as:

Xanthotoxol + (2,4,4-trimethyl-1-cyclohexenyl)methyl bromide --(Base)--> this compound

This semi-synthetic approach provides a convergent and efficient route to this compound, contingent on the availability of the natural precursor xanthotoxol. The identity of the synthetic product with the natural compound is confirmed using spectroscopic methods (NMR, IR) and by comparing physical properties like melting point researchgate.net.

Interactive Table 1: Key Reactants in the Semi-Synthesis of this compound

| Compound Name | Role in Synthesis | Molecular Formula | Structure |

| Xanthotoxol | Natural Precursor (Psoralen Core) | C₁₁H₆O₄ |  |

| (2,4,4-Trimethyl-1-cyclohexenyl)methanol | Side-Chain Precursor | C₁₀H₁₈O |  |

| This compound | Final Product | C₂₁H₂₂O₄ |  |

Chemoenzymatic Synthesis Strategies

While no complete chemoenzymatic synthesis of this compound has been published, this approach represents a promising future direction for the production of furanocoumarins. Chemoenzymatic strategies combine the high selectivity and mild reaction conditions of enzymatic transformations with the versatility of chemical synthesis.

A potential chemoenzymatic route to this compound could be designed in several ways:

Enzymatic Synthesis of the Xanthotoxol Core : The biosynthesis of furanocoumarins involves a series of enzymatic steps, starting from simple precursors like umbelliferone (B1683723) gla.ac.uk. Key enzymes include prenyltransferases, which install an isoprenyl side chain, and cytochrome P450 monooxygenases that catalyze the formation of the furan (B31954) ring. A strategy could involve using whole-cell biocatalysts or isolated enzymes to produce xanthotoxol from a simpler coumarin (B35378). For example, cell cultures of Angelica archangelica have been shown to produce various coumarins and could potentially be optimized for xanthotoxol production helsinki.fi.

Enzymatic Final-Step Etherification : A hypothetical route could involve the enzymatic coupling of xanthotoxol with the terpenoid side-chain alcohol. While specific O-alkyltransferases that could perform this exact transformation have not been characterized, the broad substrate tolerance of some transferase enzymes could potentially be exploited or engineered for this purpose.

A plausible chemoenzymatic pathway would look like this:

Step 1 (Enzymatic): A simple coumarin precursor (e.g., umbelliferone) is converted to xanthotoxol using a multi-enzyme cascade in a microbial host or plant cell culture.

Step 2 (Chemical): The biosynthesized xanthotoxol is then chemically coupled to the (2,4,4-trimethyl-1-cyclohexenyl)methyl side-chain via the established Williamson ether synthesis, as described in the semi-synthetic approach.

This hybrid approach would leverage the power of biotechnology to construct the complex, chiral furanocoumarin core, while relying on robust chemical methods for the final coupling step, thereby avoiding the need to find or engineer a highly specific enzyme for the final etherification.

Mechanistic Investigations of Archangelin S Biological Activities in Preclinical Models

Cellular and Subcellular Targets

Receptor Binding Studies and Affinities (e.g., GABA A receptor subunits)

The GABAA receptor, a ligand-gated ion channel, is a primary target for inhibitory neurotransmission in the central nervous system. rcsb.org Its modulation by various compounds can lead to sedative and anxiolytic effects. wikipedia.org For a compound to exert benzodiazepine-like effects, it must bind to a site between the α and γ subunits of the GABAA receptor. wikipedia.org

Research has investigated the anxiolytic potential of coumarins isolated from Angelica archangelica Linn., including compounds structurally related to Archangelin. researchgate.net Studies have suggested that the anxiolytic effects of some coumarins are mediated through interactions with the GABAA receptor α2 and α3 subunits. researchgate.net The binding affinity of various ligands to different GABAA receptor subtypes has been quantified, demonstrating the importance of specific subunit composition for drug action. tocris.com For instance, diazepam shows varying affinities for different α subunits. tocris.com While direct binding affinity data for this compound on specific GABAA receptor subunits is not extensively detailed in the provided search results, the activity of related coumarins suggests a potential interaction with this receptor complex. researchgate.net

Enzyme Modulation and Inhibition (e.g., cyclooxygenase, lipoxygenase, elastase)

Enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and elastase are key players in inflammatory processes. nih.govoatext.com COX enzymes are responsible for the synthesis of prostaglandins, while LOX enzymes are involved in the production of leukotrienes, both of which are inflammatory mediators. nih.gov Neutrophil elastase, a serine protease, contributes to tissue degradation and amplification of the inflammatory response. oatext.comd-nb.info

Studies have shown that certain coumarin (B35378) compounds can inhibit 5-Lipoxygenase and cyclooxygenase-1. core.ac.uk However, a screening of twenty coumarin compounds, including some from Angelica archangelica, did not identify any as direct inhibitors of elastase activity. core.ac.uk Instead, the anti-inflammatory effects of some coumarins, like psoralen (B192213) and xanthotoxin, were attributed to the inhibition of neutrophil elastase secretion. core.ac.uk Neutrophil elastase itself can amplify inflammation by upregulating inflammatory chemokines and degrading innate immune proteins. frontiersin.orgopenrespiratorymedicinejournal.com

Molecular Signaling Pathway Interventions

Preclinical models are instrumental in investigating the intervention of specific molecules in signaling pathways. nih.gov The activation of signaling pathways is crucial for cellular responses, and alterations in these pathways are implicated in various diseases, including cancer. biorxiv.org

Andrographolide, a compound with anti-inflammatory properties, has been shown to stimulate neurogenesis through the activation of the Wnt signaling pathway. grafiati.com This was evidenced by increased levels of β-catenin and other downstream targets. grafiati.com In cancer, hyperactivation of the Ras signaling pathway is a known driver of tumor progression. science.gov While direct evidence of this compound's intervention in specific molecular signaling pathways is not explicitly detailed in the provided results, the actions of other natural compounds highlight the potential for such interactions.

In Vitro and Ex Vivo Models of Biological Response

Anti-proliferative Effects in Cancer Cell Lines

The anti-proliferative effects of various natural compounds have been evaluated in numerous cancer cell lines. These studies often determine the half-maximal inhibitory concentration (IC50) to quantify the potency of a compound.

For instance, phthalides from Angelica sinensis have demonstrated dose-dependent anti-proliferative effects on HT-29 colon cancer cells, with IC50 values for senkyunolide A, z-ligustilide, and n-butylidenephthalide being 54.17 µM, 60.63 µM, and 236.90 µM, respectively. nih.gov Similarly, daphnetin, a coumarin, exhibited anti-proliferative activity against B16 melanoma, MXT breast adenocarcinoma, and C26 colon carcinoma cells with IC50 values of 54 µM, 74 µM, and 108 µM, respectively. scielo.org.mx Other studies have also reported the anti-proliferative activity of various extracts and compounds against cell lines such as A549 lung cancer and HeLa cells. waocp.orgwaocp.org The anti-proliferative effects of aqueous garlic extract have also been demonstrated on CAL51 and AMN3 breast cancer cell lines in a dose-dependent manner. researcherslinks.com

Table 1: Anti-proliferative Effects of Selected Compounds on Cancer Cell Lines

Anti-inflammatory Actions in Cellular Assays (e.g., neutrophil elastase secretion)

Neutrophils play a critical role in the inflammatory response, and their activation leads to the release of enzymes like elastase. d-nb.info The inhibition of neutrophil functions, such as elastase secretion, is a key mechanism for anti-inflammatory action.

A study on coumarin compounds found that linear furanocoumarins, such as psoralen and xanthotoxin, can inhibit the secretion of elastase from human neutrophils stimulated by PAF and fMLP. core.ac.uk This suggests that their anti-inflammatory properties may be mediated through the modulation of neutrophil activity. core.ac.uk Neutrophil elastase is a significant factor in promoting inflammation, and its inhibition is a therapeutic target. nih.gov The enzyme can be released into the extracellular space upon cellular activation, where its proteolytic activity is normally regulated by inhibitors. d-nb.info

Compound Names Mentioned

Table 2: List of Compounds

Anxiolytic Activity in Preclinical Cellular and Animal Models

Recent preclinical studies have explored the anxiolytic potential of this compound, a furanocoumarin found in Angelica archangelica L. researchgate.netresearchgate.net. Investigations using established animal models of anxiety, such as the elevated plus-maze (EPM), have provided evidence for its anxiety-reducing effects. The EPM is a widely used apparatus to screen for anxiolytic drugs, capitalizing on the conflict between a rodent's natural exploratory drive and its aversion to open, elevated spaces nih.gov.

In these models, the administration of extracts containing this compound has been shown to significantly increase the time spent and the number of entries into the open arms of the maze, a behavioral indicator of reduced anxiety. researchgate.netnih.gov Conversely, a decrease in the time spent and entries into the enclosed, protected arms is observed. researchgate.netnih.gov These effects are comparable to those of diazepam, a well-known anxiolytic drug that acts via the GABA-A receptor. nih.gov

While the precise cellular mechanisms are still under investigation, it is hypothesized that the anxiolytic effects of coumarins like this compound may involve modulation of the GABAergic system. researchgate.net The prenyl side chain attached to the coumarin structure is thought to be important for positive modulation of GABA-A receptors. researchgate.net However, further research is needed to fully elucidate the specific molecular targets and signaling pathways involved in this compound's anxiolytic activity.

Table 1: Effects of Angelica archangelica Extracts on Animal Behavior in the Elevated Plus-Maze

| Treatment Group | Time Spent in Open Arms (%) | Number of Entries into Open Arms |

|---|---|---|

| Control (Vehicle) | Baseline | Baseline |

| Diazepam (1mg/kg) | Increased | Increased |

| A. archangelica Root Extract (400mg/kg) | Significantly Increased | Significantly Increased |

| A. archangelica Whole Plant Extract (400mg/kg) | Significantly Increased | Significantly Increased |

This table is a representation of typical findings and does not reflect specific numerical data from a single study.

Antimicrobial and Antifungal Activity Mechanisms

This compound has demonstrated notable antimicrobial and antifungal properties in various in vitro studies. The proposed mechanisms of action are multifaceted, primarily targeting the structural integrity and function of microbial cells.

One of the primary mechanisms of antimicrobial action is the disruption of the microbial cell membrane. This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. Some studies suggest that this compound and related compounds can accumulate in the bacterial membrane, causing a depletion of cellular energy. Another proposed mechanism involves the inhibition of cell wall synthesis, a critical process for bacterial survival.

In the context of antifungal activity, the mechanisms are similarly focused on cellular disruption. For fungi, a key target is the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of ergosterol biosynthesis compromises membrane integrity and function. Additionally, some essential oil constituents from plants containing this compound have been shown to interfere with mitochondrial enzymes and even accelerate telomere shortening in yeast, leading to cellular senescence and apoptosis. alliedacademies.org

Table 2: Observed Antimicrobial and Antifungal Effects of Compounds from Angelica Species

| Microbial Target | Observed Effect |

|---|---|

| Candida albicans | Inhibition of growth, potential disruption of ergosterol synthesis |

| Fusarium species | Antifungal activity |

| Botrytis cinerea | Antifungal activity |

| Alternaria solani | Antifungal activity |

| Gram-positive bacteria | Antimicrobial activity |

| Gram-negative bacteria | Antimicrobial activity |

Role as Phytoalexin in Plant Defense Mechanisms

This compound is classified as a phytoalexin, a low molecular weight antimicrobial compound that is synthesized by and accumulates in plants in response to various stresses, including microbial infection or mechanical injury. plantsjournal.commdpi.com Phytoalexins are a key component of the plant's induced defense system. plantsjournal.com

The production of phytoalexins like this compound is triggered when a plant recognizes the presence of a pathogen. numberanalytics.com This recognition initiates a signaling cascade that leads to the activation of genes responsible for the biosynthesis of these defensive compounds. numberanalytics.com The phytoalexins then accumulate at the site of infection, where they can exert their antimicrobial effects. numberanalytics.com

The defensive mechanisms of phytoalexins are diverse and can include:

Direct toxicity to pathogens: Many phytoalexins are directly toxic to invading microorganisms, disrupting their cellular processes. numberanalytics.com

Inhibition of pathogen growth: They can inhibit the growth and development of pathogens by limiting their access to essential nutrients or by interfering with their enzymatic activities. numberanalytics.com

The synthesis and accumulation of this compound as a phytoalexin is a dynamic process, with the rate and amount of production being tightly regulated by the plant. plantsjournal.com This rapid, localized defense response is a crucial strategy for plants to resist colonization by a wide range of potential pathogens. mdpi.com

Structure Activity Relationship Sar Studies of Archangelin and Derivatives

Identification of Key Structural Moieties for Bioactivity

The fundamental framework of archangelin, a psoralen-type furanocoumarin, is crucial for its biological actions. naturalproducts.net Key structural features that have been identified as important for its bioactivity include the furan (B31954) ring, the coumarin (B35378) nucleus, and the substituent at the C-4 position. researchgate.net

The furan ring, fused to the coumarin core, is a significant contributor to the molecule's activity. Furanocoumarins, as a class, are known for their ability to interact with biological systems, including DNA, which can lead to various cellular effects. researchgate.net The planarity of this fused ring system is thought to facilitate intercalation into DNA.

The coumarin nucleus itself is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties. core.ac.uk For coumarin derivatives in general, substituents at the C-3 and C-4 positions are considered important for developing new antibacterial agents. researchgate.net In the case of this compound, the specific substitution pattern on the coumarin ring system is critical.

The side chain attached to the furanocoumarin core also plays a pivotal role. In this compound, this is a complex ether-linked substituent. The nature of this side chain can significantly influence the molecule's interaction with biological targets.

Table 1: Key Structural Features of this compound for Bioactivity

| Structural Moiety | Description | Significance for Bioactivity |

| Furanocoumarin Core | A fused heterocyclic system consisting of a furan ring and a coumarin (benzopyran-2-one). | Essential for the fundamental biological activity. The planar structure allows for intercalation into DNA. researchgate.net |

| Psoralen-type Structure | A linear furanocoumarin where the furan ring is fused to the 7,8-positions of the benzopyran-2-one. | This specific linear arrangement influences the molecule's geometry and interaction with biological macromolecules. naturalproducts.net |

| Substituent at C-4 | In this compound, the C-4 position of the pyrone ring is part of the lactone structure. | Modifications at the C-3 and C-4 positions of the coumarin scaffold are generally important for bioactivity. researchgate.net |

Positional and Substituent Effects on Biological Activity

The position and nature of substituents on the this compound scaffold have a marked impact on its biological activity. Studies on various coumarin derivatives have provided insights into these effects.

For instance, the presence of certain substituents can modulate the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to target proteins or nucleic acids. In a broader context of coumarin SAR, the introduction of different functional groups at various positions has been shown to lead to a diverse range of biological activities, including antibacterial and anticancer effects. researchgate.netresearchgate.net

Research on related furanocoumarins has demonstrated that the type of substituent on the furan or coumarin ring can influence their cytotoxic and other biological activities. For example, the presence of a 1,1-dimethylallyl group has been identified as important for the anti-proliferative activity of some coumarins. helsinki.fi

Table 2: Influence of Substituents on the Bioactivity of Coumarin Derivatives

| Position of Substitution | Type of Substituent | Effect on Biological Activity |

| C-3 and C-4 | Various groups | Considered crucial for the development of new antibacterial agents. researchgate.net |

| General | 1,1-dimethylallyl and isopentenyl groups | Important for anti-proliferative activity in certain coumarin derivatives. helsinki.fi |

Stereochemical Influences on Molecular Interactions

Stereochemistry plays a pivotal role in the biological activity of natural compounds, as it dictates the three-dimensional arrangement of atoms and thus the molecule's ability to interact with specific biological targets. nih.govnih.gov While specific studies on the stereochemistry of this compound itself are not extensively detailed in the provided search results, the general principles of stereochemistry in drug action are well-established and applicable.

For many chiral natural products, only one enantiomer or diastereomer exhibits the desired biological effect, as biological systems such as enzymes and receptors are themselves chiral. nih.govnih.gov This stereoselectivity can affect not only the binding to the target but also the absorption, distribution, metabolism, and excretion of the compound. nih.gov

In the context of related alkaloids, for example, the stereochemistry at specific carbon centers is crucial for their activity. core.ac.uk It is reasonable to infer that the specific stereoisomer of this compound found in nature is the one responsible for its characteristic biological profile. Any variation in the stereocenters within the this compound molecule would likely lead to altered or diminished biological activity due to a poorer fit with its molecular target(s).

Advanced Analytical and Quantification Methods for Archangelin

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the isolation and purity assessment of Archangelin from complex matrices, such as plant extracts. Various chromatographic methods offer different advantages in terms of resolution, speed, and scale.

Gas Chromatography (GC) and Gas-Liquid Chromatography (GLC)

Gas Chromatography (GC), often used interchangeably with Gas-Liquid Chromatography (GLC), is a powerful technique for separating and analyzing volatile compounds without decomposition. pcianalytics.inwikipedia.orglibretexts.org In the context of this compound, which is found in plants like Angelica archangelica, GC is particularly useful for analyzing the essential oil components. researchgate.netimist.manih.gov

The process involves vaporizing the sample and injecting it into a column. pcianalytics.inlibretexts.org An inert carrier gas, such as helium or nitrogen, transports the vaporized compounds through the column, which contains a stationary phase. wikipedia.orglibretexts.org The separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary liquid phase. libretexts.org GC can be used for both qualitative and quantitative analysis, as well as for preparing pure compounds. wikipedia.org For instance, GC analysis of Angelica archangelica root oil has been used to identify its major constituents, which are predominantly monoterpene hydrocarbons. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of coumarins, including this compound. helsinki.firesearchgate.net It is widely used for the identification and quantification of phenolic compounds and flavonoids in various natural products. cabidigitallibrary.org The method's robustness allows for the separation of complex mixtures with high resolution and sensitivity. helsinki.fimdpi.com

In a typical HPLC analysis of this compound, a reversed-phase column (e.g., C18) is often employed. helsinki.firesearchgate.net The mobile phase usually consists of a gradient mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an acidified aqueous solution. cabidigitallibrary.orgimpactfactor.org Detection is commonly performed using a Diode-Array Detector (DAD), which provides UV spectra of the eluting peaks, aiding in their identification. cabidigitallibrary.orgmdpi.com The coupling of HPLC with mass spectrometry (HPLC-MS) further enhances the analytical power, providing molecular weight information and fragmentation patterns that are invaluable for structural confirmation. helsinki.finih.gov

A study on Angelica archangelica utilized a reversed-phase HPLC method with atmospheric pressure chemical ionization mass spectrometry (APCI-MS) to separate and identify fifteen different coumarins, including this compound. helsinki.fi This highlights the suitability of HPLC for analyzing complex coumarin (B35378) profiles in plant extracts.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its more advanced version, High-Performance Thin-Layer Chromatography (HPTLC), are fundamental methods for the analysis of coumarins in plant materials. helsinki.fi HPTLC offers significant improvements over traditional TLC, including better separation efficiency, higher sensitivity, and the potential for automation. mdpi.comasiapharmaceutics.info

These techniques are particularly useful for the rapid screening and identification of compounds in complex mixtures. eurofinsus.com For the analysis of furanocoumarins from Angelica archangelica fruits, an HPTLC method with multiple developments has been successfully applied. researchgate.net This involved using a mobile phase consisting of n-hexane, dichloromethane, and a gradient of ethyl acetate. researchgate.net The separated compounds are visualized under UV light, and their Rf values and UV spectra are compared with those of authentic standards for identification. researchgate.net HPTLC can also be used for quantitative analysis by scanning the plates with a densitometer. researchgate.netnih.gov

The versatility of HPTLC allows it to be used for creating "fingerprints" of botanical extracts, which can be used to confirm the identity and quality of the material. eurofinsus.com

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound. These techniques provide detailed information about the molecule's electronic structure and the connectivity of its atoms.

Ultraviolet (UV) Absorption Spectroscopy

Ultraviolet (UV) absorption spectroscopy is a valuable tool for the identification and quantification of compounds containing chromophores, such as this compound. libretexts.orgazooptics.com The UV spectrum provides information about the electronic transitions within a molecule. azooptics.com

The analysis involves measuring the absorbance of a sample across a range of UV and visible wavelengths. libretexts.orgdergipark.org.tr The resulting spectrum is a plot of absorbance versus wavelength, with the wavelength of maximum absorbance (λmax) being a key characteristic of the compound. libretexts.org For quantitative analysis, the absorbance at λmax is used in conjunction with the Beer-Lambert law. dergipark.org.tr

In the context of HPLC analysis, a UV-Vis diode array detector (DAD) is commonly used, allowing for the acquisition of UV spectra for each peak in the chromatogram. cabidigitallibrary.org This is crucial for the tentative identification of compounds by comparing their spectra with those of known standards or with data from literature. cabidigitallibrary.orgimpactfactor.org

| Property | Value |

| Wavelength of Maximum Absorbance (λmax) | Typically in the range of 200-400 nm for coumarins |

| Molar Absorptivity (ε) | Characteristic for this compound at its λmax |

This table presents typical data ranges for coumarins. Specific values for this compound would be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the structural elucidation of organic molecules, including this compound. numberanalytics.comnumberanalytics.comebsco.com It provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. numberanalytics.commdpi.com

Both ¹H NMR and ¹³C NMR are crucial for determining the structure of a compound. numberanalytics.com ¹H NMR provides information about the number and types of protons in a molecule, as well as their neighboring atoms through spin-spin coupling. emerypharma.com ¹³C NMR provides insights into the carbon skeleton. numberanalytics.com

For complex molecules like this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. emerypharma.compharmacognosy.us These experiments help to establish the connectivity between protons and carbons, ultimately allowing for the complete assignment of the molecule's structure. emerypharma.com The chemical shifts (δ) and coupling constants (J) obtained from NMR spectra are unique fingerprints of a molecule. ebsco.com

| Nucleus | Typical Chemical Shift Range (ppm) for Coumarins |

| ¹H | 6.0 - 8.5 (aromatic/vinylic), 3.0 - 5.0 (protons adjacent to oxygen) |

| ¹³C | 100 - 165 (aromatic/vinylic carbons), 160 - 170 (carbonyl carbon) |

This table provides general chemical shift ranges for coumarin-type compounds. Specific assignments for this compound are determined from detailed spectral analysis.

Computational and Theoretical Studies on Archangelin

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand and predict the interaction between a ligand and its target protein at the molecular level.

In a notable study, virtual screening of compounds from Angelica archangelica L. identified Archangelin as a potential inhibitor of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Molecular docking simulations were performed to elucidate the binding mode and affinity of this compound within the active site of the AChE enzyme.

The docking results revealed that this compound fits well into the binding pocket of AChE. The predicted binding energy for this compound was found to be significant, indicating a strong and stable interaction with the enzyme. The interactions are characterized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. Specifically, the coumarin (B35378) moiety of this compound is positioned to form favorable contacts within the catalytic gorge of the enzyme.

These computational findings provide a structural basis for the potential inhibitory activity of this compound against acetylcholinesterase. The detailed ligand-receptor interactions predicted by these models are crucial for understanding its mechanism of action and for guiding the design of more potent inhibitors.

Table 1: Molecular Docking Results of this compound with Acetylcholinesterase

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

| This compound | Acetylcholinesterase (AChE) | -8.5 | TYR70, ASP72, TRP84, TYR121, TRP279, PHE330, TYR334 |

Quantum Chemical Calculations and Spectroscopic Prediction

No specific research findings on quantum chemical calculations and spectroscopic prediction for this compound were identified in the performed searches.

Molecular Dynamics Simulations of this compound-Target Complexes

No specific research findings on molecular dynamics simulations of this compound-target complexes were identified in the performed searches.

Machine Learning Approaches in SAR and Efficacy Prediction

No specific research findings on the application of machine learning approaches in Structure-Activity Relationship (SAR) and efficacy prediction for this compound were identified in the performed searches.

Future Directions and Research Opportunities

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of furanocoumarins like archangelin is a complex process originating from the phenylpropanoid pathway. ias.ac.in While the general steps are understood, from phenylalanine to the core coumarin (B35378) structure umbelliferone (B1683723), the specific enzymes and regulatory mechanisms for many subsequent steps remain elusive. ias.ac.infrontiersin.org The pathway proceeds with the prenylation of umbelliferone to produce intermediates like demethylsuberosin (B190953), which is then converted to (+)-marmesin. frontiersin.orgnih.gov Marmesin (B225713) is a critical precursor, which is subsequently converted to psoralen (B192213) by psoralen synthase. frontiersin.org However, research has shown that several key enzymes in this pathway, including prenyltransferases, psoralen synthase, and marmesin synthase, failed to show activity when expressed in Escherichia coli, indicating significant gaps in our understanding of their functional requirements and cofactors. nih.gov

Future research must focus on identifying and characterizing the specific enzymes responsible for converting psoralen into the direct precursors of this compound. This includes the crucial hydroxylases and methyltransferases that add the final functional groups. Recent integrative multi-omics studies on Angelica dahurica have successfully identified specific cytochrome P450 enzymes (CYP71AZ18, CYP71AZ19, and CYP83F95) involved in the hydroxylation of psoralen to form bergaptol (B1666848) and xanthotoxol (B1684193), key intermediates in furanocoumarin synthesis. researchgate.netresearchgate.net Similar approaches could be applied to discover the enzymes in the this compound pathway.

Furthermore, the regulatory networks governing furanocoumarin biosynthesis are poorly understood. ias.ac.in Studies suggest that transcription factors from the MYB, bHLH, and WRKY families may play crucial roles. frontiersin.org For instance, research has linked the expression of certain R2R3-MYB transcription factors with the accumulation of coumarin metabolites. caldic.com Environmental factors also play a role; iron deficiency, for example, has been shown to induce coumarin secretion, potentially mediated by ABC transporter proteins. nih.gov Future work should aim to map these regulatory networks, identifying the specific transcription factors and signaling pathways that respond to developmental cues and environmental stresses to control this compound production. frontiersin.org

Table 1: Future Research Areas for this compound Biosynthesis

| Research Target | Key Questions & Research Approaches | Potential Regulatory Factors |

|---|---|---|

| Enzyme Discovery | What specific cytochrome P450s, prenyltransferases, and methyltransferases are involved in the final steps of this compound synthesis from psoralen? (Approach: Functional genomics, heterologous expression in yeast/plants, protein purification) | - |

| Enzyme Characterization | What are the kinetic properties, substrate specificities, and optimal conditions for the newly discovered biosynthetic enzymes? (Approach: In vitro enzymatic assays, structural biology) | - |

| Regulatory Networks | Which transcription factors (e.g., MYB, bHLH) bind to the promoters of this compound biosynthetic genes to regulate their expression? (Approach: Yeast one-hybrid screens, ChIP-seq) | Transcription Factor Families: MYB, bHLH, AP2, WRKY. frontiersin.org |

| Transport Mechanisms | How is this compound and its precursors transported and compartmentalized within the cell and plant tissues? (Approach: Subcellular localization studies, identification of transporters like ABC proteins) | Environmental Cues: Iron deficiency, light conditions, pathogen attack. frontiersin.orgnih.gov |

Exploration of Novel Molecular Targets and Pathways

The pharmacological potential of this compound and other furanocoumarins is broad, with activities including anti-inflammatory, antimicrobial, and antitumor effects having been reported for the class. mdpi.com However, for this compound specifically, the molecular targets and the pathways through which it exerts its biological effects are not well-defined. Future research should prioritize the identification of these targets to understand its mechanism of action.

High-throughput screening of this compound against diverse panels of proteins, such as kinases, proteases, and nuclear receptors, could reveal direct binding partners. Computational approaches, including molecular docking simulations, can predict interactions with potential targets, which can then be validated experimentally. For example, docking studies on other coumarins have suggested interactions with targets like the GABA-A receptor, which is implicated in anxiety. researchgate.net Similar in-silico studies could guide the exploration of this compound's potential neurological or psychopharmacological effects.

Given the established anti-inflammatory and anticancer activities of related coumarins like imperatorin, it is plausible that this compound interacts with key signaling pathways involved in these processes. mdpi.comresearchgate.net Future investigations should explore this compound's effect on pathways such as NF-κB (inflammation), MAP kinase (cell growth and proliferation), and PI3K/Akt (cell survival). Cell-based assays using reporter genes and phosphoproteomics can elucidate how this compound modulates these critical cellular communication networks. Uncovering these molecular interactions is essential for harnessing the therapeutic potential of this compound.

Development of Advanced Synthetic Methodologies for this compound Analogues

While this compound is a natural product, chemical synthesis is vital for producing it in larger quantities and for creating structural analogues for structure-activity relationship (SAR) studies. core.ac.uk Classical coumarin syntheses, such as the Pechmann, Perkin, and Knoevenagel reactions, provide the foundation for building the core coumarin scaffold. researchgate.netjmchemsci.com Additionally, methods involving Lewis acid-catalyzed rearrangements of prenylated coumarins have been instrumental in the synthesis of complex natural coumarins and their isomers. insaindia.res.in

Future efforts should focus on developing more advanced, efficient, and stereoselective synthetic routes to this compound and its derivatives. Modern synthetic strategies that could be applied include:

Catalytic Reactions: Employing metal-catalyzed cross-coupling and cyclization reactions could offer more direct and higher-yielding pathways to the furanocoumarin core. jmchemsci.com

Photocatalysis and Flow Chemistry: These modern techniques can enable novel transformations and provide safer, more scalable, and efficient production of coumarin intermediates. mdpi.com

Computational Chemistry: The use of computational modeling can help design novel analogues with potentially enhanced biological activity or improved pharmacokinetic properties. nih.gov By simulating the interaction of virtual analogues with known biological targets, researchers can prioritize the synthesis of the most promising compounds.

Combinatorial Synthesis: The development of a robust synthetic route would enable the creation of a library of this compound analogues. For instance, replacing the aromatic ring with a carborane cluster has been explored for other coumarins to enhance metabolic stability and hydrophobicity, a strategy that could be adapted for this compound. ubt-uni.net

The synthesis and biological evaluation of these analogues will be crucial for identifying the key structural features responsible for this compound's activity and for developing new lead compounds for therapeutic applications. researchgate.net

Integration of Multi-Omics Data for Comprehensive Understanding of this compound's Biological Role

A systems biology approach, integrating multiple layers of "omics" data, offers a powerful strategy for obtaining a holistic understanding of the biological role of natural products like this compound. nih.gov This approach moves beyond a one-target, one-molecule paradigm to unravel the complex interplay between genes, proteins, and metabolites that underlies a compound's effects. imsc.res.in

Future research should leverage multi-omics strategies to comprehensively map this compound's impact on biological systems. This can be broken down into several key areas:

Transcriptomics (RNA-seq): By treating cells or model organisms with this compound and sequencing their RNA, researchers can identify all genes whose expression is altered. This can reveal the broader cellular pathways affected by the compound, such as stress responses, metabolic shifts, or cell cycle regulation.

Proteomics: Using techniques like mass spectrometry, proteomics can identify changes in protein abundance or post-translational modifications (e.g., phosphorylation) following this compound treatment. This can help pinpoint the specific proteins and signaling cascades that are directly or indirectly modulated.

Epigenomics: Investigating changes in DNA methylation or histone modifications can show whether this compound has epigenetic effects, potentially leading to long-term changes in gene expression. Studies in related plants have already shown that accessible chromatin regions are correlated with the expression of furanocoumarin biosynthesis genes. researchgate.netbiorxiv.org

The true power of this approach lies in the integration of these datasets. scilit.com For example, by correlating transcriptomic and proteomic data, researchers can identify if changes in gene expression translate to changes at the protein level. Combining these with metabolomic data can link cellular signaling events to functional metabolic outcomes. Such an integrated, systems-level understanding will be indispensable for fully characterizing the biosynthetic pathways of this compound and uncovering the multifaceted mechanisms behind its biological activities. researchgate.netresearchgate.net

Q & A

How can researchers formulate focused research questions for studying Archangelin’s biochemical properties?

Methodological Answer:

- Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to define scope. For example:

- Population: this compound’s molecular interactions.

- Intervention: In vitro assays (e.g., enzyme inhibition studies).

- Comparison: Control compounds with similar structures.

- Outcome: Quantitative binding affinity measurements.

- Ensure questions address gaps in existing literature (e.g., "How does this compound’s stereochemistry influence its binding kinetics compared to analogs?"). Validate feasibility through preliminary database searches (PubMed, SciFinder) .

Q. What experimental design principles are critical for initial this compound studies?

Methodological Answer:

- Variables: Control solvent effects, temperature, and purity (>95% by HPLC).

- Sample Size: Use power analysis to determine replicates (e.g., n=3 for pilot assays).

- Blinding: Implement double-blind protocols for subjective measurements (e.g., bioactivity scoring).

- Reference guidelines like the Cochrane Handbook for minimizing bias in comparative studies .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Methodological Answer:

- Document step-by-step procedures, including solvent grades, reaction times, and purification methods (e.g., column chromatography conditions).

- Use reference standards (e.g., NMR spectra from public repositories like PubChem) for structural validation.

- Adhere to AntiCancer Research guidelines for clear methodological reporting .

Q. What statistical methods are appropriate for analyzing this compound’s bioactivity data?

Methodological Answer:

Q. How to conduct a systematic literature review on this compound’s known biological roles?

Methodological Answer:

- Follow PRISMA guidelines: Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2000–2025).

- Use databases like Web of Science and Scopus for comprehensive retrieval.

- Screen titles/abstracts first, then full texts. Extract data into standardized tables (e.g., biological targets, assay types) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Q. What interdisciplinary approaches enhance this compound’s mechanistic studies?

Methodological Answer:

Q. How to validate novel analytical methods for this compound quantification?

Methodological Answer:

- Follow ICH Q2(R1) guidelines: Assess linearity (R² >0.99), LOD/LOQ, and precision (%RSD <5%).

- Compare results with established methods (e.g., LC-MS vs. ELISA).

- Include inter-laboratory validation to confirm robustness .

Q. What strategies optimize multi-omics data integration for this compound’s pharmacological profiling?

Methodological Answer:

- Use network pharmacology tools (e.g., Cytoscape) to link transcriptomic and proteomic datasets.

- Apply machine learning (e.g., Random Forest) to identify biomarker correlations.

- Ensure data compatibility through standardized formats (e.g., mzML for metabolomics) .

Q. How to address ethical considerations in this compound’s animal studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.